Wnt-C59

Vue d'ensemble

Description

Wnt-C59 est un inhibiteur de petite molécule qui cible la voie de signalisation Wnt en inhibant l'enzyme Porcupine (PORCN). Cette enzyme est essentielle pour la palmitoylation et la sécrétion des protéines Wnt, qui sont impliquées dans divers processus cellulaires tels que la prolifération, la différenciation et la migration .

Applications De Recherche Scientifique

Wnt-C59 has a wide range of applications in scientific research:

Biology: It is used to study the Wnt signaling pathway, which is crucial for understanding cellular processes like proliferation and differentiation

Medicine: This compound has shown potential in cancer research, particularly in inhibiting the growth of Wnt-driven tumors It is also being explored for its role in regenerative medicine, such as inducing the differentiation of pluripotent stem cells into specific cell types.

Chemistry: This compound serves as a tool compound for studying the chemical biology of Wnt signaling and the role of PORCN in Wnt protein modification

Mécanisme D'action

Target of Action

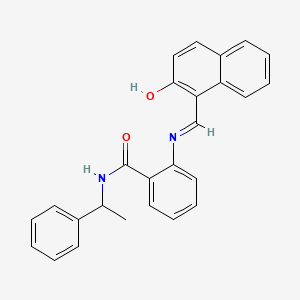

Wnt-C59, also known as 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide or C25H21N3O, is a highly potent inhibitor of the MBOAT (membrane-bound O-acyltranferase) family member, Porcupine (PORCN) . PORCN is a membrane-bound O-acyltransferase that catalyzes the palmitoylation modification of Wnt .

Mode of Action

This compound inhibits PORCN activity in vitro at nanomolar concentrations . It prevents the palmitoylation of Wnt proteins, thereby inhibiting Wnt secretion and activity . This interaction with its targets results in the suppression of both canonical and non-canonical Wnt subtypes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in various physiological processes, including development, tissue homeostasis, and cell proliferation . Aberrant activation of this pathway and downstream target genes can occur due to mutations

Analyse Biochimique

Biochemical Properties

Wnt-C59 functions primarily by inhibiting the activity of Porcupine, a membrane-bound O-acyltransferase. This inhibition prevents the palmitoylation of Wnt proteins, which is essential for their secretion and subsequent signaling activity. By blocking this process, this compound effectively reduces the activity of both canonical and non-canonical Wnt pathways . The compound interacts with various Wnt proteins, including Wnt3A, Wnt8A, and others, by preventing their post-translational modification and secretion .

Cellular Effects

This compound has profound effects on cellular processes. It inhibits the proliferation of various cell types, including cancer cells, by disrupting Wnt signaling pathways. This disruption leads to altered gene expression and reduced cell viability. In pluripotent stem cells, this compound has been shown to induce differentiation into specific cell types, such as cortical motor neurons, by inhibiting Wnt signaling . Additionally, this compound affects cellular metabolism by modulating the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting Porcupine, thereby preventing the palmitoylation of Wnt proteins. This inhibition blocks the secretion of Wnt proteins, leading to a decrease in Wnt signaling activity. The compound’s high affinity for Porcupine (IC50 = 74 pM) ensures effective inhibition at low concentrations . This mechanism results in the downregulation of Wnt target genes and subsequent changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time as the compound remains stable and active for extended periods. Studies have shown that this compound maintains its inhibitory effects on Wnt signaling for at least 16 hours post-administration in vivo . Long-term exposure to this compound in cell cultures leads to sustained inhibition of cell proliferation and differentiation, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, this compound effectively inhibits Wnt signaling without causing significant toxicity. At higher doses, the compound can induce adverse effects, including reduced cell viability and potential toxicity . Studies in mice have demonstrated that a dosage of 10 mg/kg is sufficient to inhibit tumor growth in Wnt-dependent cancer models, while higher doses may lead to systemic toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to Wnt protein processing. By inhibiting Porcupine, this compound disrupts the palmitoylation and secretion of Wnt proteins, thereby affecting downstream signaling pathways. This inhibition impacts various cellular processes, including cell proliferation, differentiation, and metabolism . The compound’s interaction with Porcupine and subsequent effects on Wnt signaling highlight its potential as a therapeutic agent for diseases involving aberrant Wnt activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Wnt-C59 peut être synthétisé par une série de réactions chimiques impliquant le couplage de composés aromatiques spécifiques. La voie de synthèse implique généralement la formation d'une liaison amide entre l'acide 2-[4-(2-méthylpyridin-4-yl)phényl]acétique et la 4-(pyridin-3-yl)aniline . Les conditions réactionnelles comprennent souvent l'utilisation de réactifs de couplage tels que la N,N'-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt) dans un solvant organique comme le diméthylformamide (DMF).

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse tout en assurant une pureté et un rendement élevés. Ceci est réalisé grâce à l'optimisation des conditions réactionnelles, des processus de purification tels que la recristallisation et des mesures strictes de contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de réactions

Wnt-C59 subit principalement des réactions typiques des amides aromatiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les N-oxydes correspondants.

Réduction : Les groupes nitro dans this compound peuvent être réduits en amines en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Des réactions de substitution aromatique peuvent se produire, où les substituants sur les cycles aromatiques sont remplacés par d'autres groupes fonctionnels

Réactifs et conditions courantes

Oxydation : Des réactifs comme l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés.

Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.

Substitution : Des agents halogénants tels que le brome ou le chlore en présence d'un catalyseur acide de Lewis

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les amines et les composés aromatiques substitués, selon les conditions réactionnelles et les réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Biologie : Il est utilisé pour étudier la voie de signalisation Wnt, qui est essentielle pour comprendre les processus cellulaires comme la prolifération et la différenciation

Médecine : This compound a montré un potentiel dans la recherche sur le cancer, en particulier en inhibant la croissance des tumeurs pilotées par Wnt Il est également étudié pour son rôle dans la médecine régénérative, comme l'induction de la différenciation des cellules souches pluripotentes en types cellulaires spécifiques.

Chimie : This compound sert de composé d'outil pour étudier la biologie chimique de la signalisation Wnt et le rôle de PORCN dans la modification des protéines Wnt

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme Porcupine (PORCN), qui est responsable de la palmitoylation des protéines Wnt. Cette inhibition empêche la sécrétion et l'activité des protéines Wnt, bloquant ainsi la voie de signalisation Wnt . Les cibles moléculaires comprennent les protéines Wnt elles-mêmes et les composants en aval de la voie de signalisation Wnt/β-caténine .

Comparaison Avec Des Composés Similaires

Wnt-C59 est unique dans sa capacité à inhiber à la fois les voies de signalisation Wnt canoniques et non canoniques. Les composés similaires comprennent :

XAV939 : Inhibe la voie Wnt canonique en stabilisant l'axine et en favorisant la dégradation de la β-caténine.

This compound se distingue par sa grande puissance et sa capacité à inhiber une large gamme de protéines Wnt, ce qui en fait un outil précieux dans la recherche fondamentale et appliquée .

Propriétés

IUPAC Name |

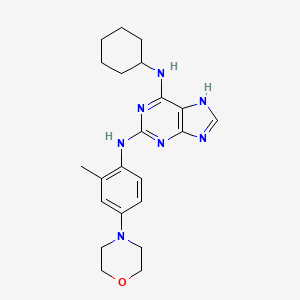

2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOJCQBHJUJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727009 | |

| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243243-89-1 | |

| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of Wnt-C59 and how does it exert its inhibitory effects?

A1: this compound specifically targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins. [] By inhibiting PORCN, this compound prevents the maturation and release of Wnt ligands, effectively blocking the initiation of both canonical (β-catenin dependent) and non-canonical (β-catenin independent) Wnt signaling pathways. [, ] This blockade leads to downstream effects such as reduced expression of Wnt target genes, impacting cellular processes like proliferation, migration, and differentiation. [, , , , , , , ]

Q2: How does this compound affect the Wnt/β-catenin pathway specifically?

A2: By inhibiting PORCN and Wnt secretion, this compound prevents the stabilization and nuclear translocation of β-catenin. [, , , ] This, in turn, leads to a decrease in the expression of β-catenin target genes, including those involved in cell proliferation (e.g., cyclin D1, c-Myc), epithelial-mesenchymal transition (EMT) (e.g., MMP-9, vimentin), and stem cell maintenance. [, , , , ]

Q3: Are there any differences in this compound's effect on canonical and non-canonical Wnt signaling?

A3: this compound effectively inhibits both canonical and non-canonical Wnt signaling pathways by preventing the secretion of all Wnt ligands. [, ] While most studies focus on the impact on the canonical pathway, research suggests that this compound also disrupts non-canonical Wnt signaling, as evidenced by changes in cell morphology and migration patterns. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C25H21N3O, and its molecular weight is 383.46 g/mol. [, ]

Q5: Is there any information available regarding the structure-activity relationship of this compound or its analogs?

A5: While specific SAR studies on this compound are limited in the provided research, the development of other PORCN inhibitors suggests that modifications to the core structure can impact potency and selectivity. [] Further research exploring structural analogs of this compound is needed to understand the impact of specific modifications on its activity and pharmacological properties.

Q6: What evidence supports the anti-cancer activity of this compound in preclinical models?

A6: this compound has demonstrated promising anti-cancer activity in various preclinical models. It inhibited the growth of WNT-driven mammary tumors in MMTV-WNT1 transgenic mice, accompanied by downregulation of Wnt/β-catenin target genes. [] Moreover, this compound showed synergistic cytotoxic effects with Ibrutinib in chronic lymphocytic leukemia (CLL) cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

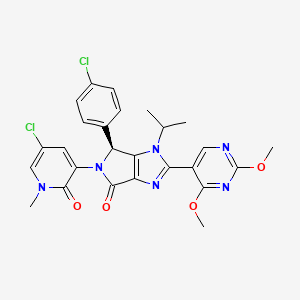

![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)